molecular formula C11H13NO3 B1281885 4,5,6-Trimethoxy-1H-indole CAS No. 30448-04-5

4,5,6-Trimethoxy-1H-indole

Cat. No. B1281885
CAS RN: 30448-04-5
M. Wt: 207.23 g/mol
InChI Key: FNWFSPKNRALFKC-UHFFFAOYSA-N
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Description

4,5,6-Trimethoxy-1H-indole, or 4,5,6-TMI, is a compound belonging to the family of indole-based molecules and is of particular interest due to its unique physical, biochemical, and physiological properties. 4,5,6-TMI has been used in various scientific research applications, and its mechanism of action and biochemical and physiological effects are being studied.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : 4,5,6-Trimethoxy-1H-indole derivatives have been synthesized and characterized using spectroscopic techniques like NMR, FT-IR, and UV-Visible. X-ray diffraction studies provided insights into their molecular structures, including bond angles and lengths (Tariq et al., 2020).

  • Computational Analysis : Density Functional Theory (DFT) was used to explore the optimized geometry, vibrational analysis, and molecular electrostatic potential of these indole derivatives. They exhibit promising nonlinear optical (NLO) properties, relevant for high-tech applications (Tariq et al., 2020).

Applications in Cancer Research

  • Antiproliferative Activities : Certain 5,6,7-trimethoxy-1H-indoles have shown moderate to potent activities against human cancer cell lines, indicating their potential as antiproliferative agents (Wen et al., 2016).

  • Analogues as Antivascular Agents : Disubstituted analogues of 6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole have been identified as potent inhibitors of tubulin polymerization, displaying potential as antivascular agents in cancer treatment (Ty et al., 2008).

Chemical Synthesis and Catalysis

  • Catalysis and Synthesis : Indole derivatives including trimethoxy variants are used in various synthesis processes, such as oxa-Pictet-Spengler cyclization and dimerization reactions, highlighting their importance in organic chemistry (Zhang et al., 2005).

  • Palladium-Catalyzed Reactions : These compounds are integral to palladium-catalyzed reactions, a key method in organic synthesis for creating complex molecules, demonstrating their versatility in chemical synthesis (Cacchi & Fabrizi, 2005).

properties

IUPAC Name

4,5,6-trimethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-13-9-6-8-7(4-5-12-8)10(14-2)11(9)15-3/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWFSPKNRALFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C=CNC2=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30534681
Record name 4,5,6-Trimethoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30448-04-5
Record name 4,5,6-Trimethoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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